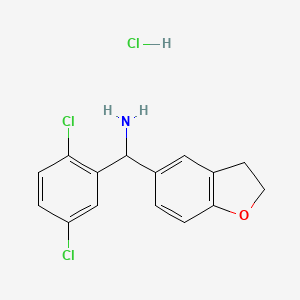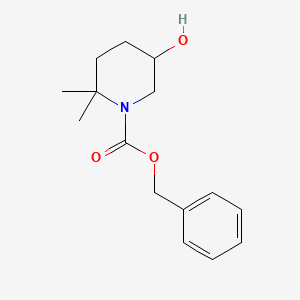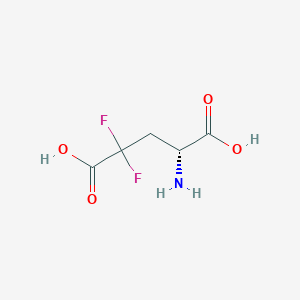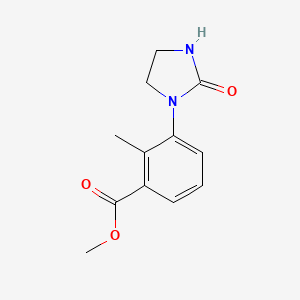
3-Phenyl-2-phenylmethanesulfonyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-phenylmethanesulfonyloxaziridine is a chemical compound with the molecular formula C13H11NO3S. It is known for its role as an oxidizing agent in organic synthesis, particularly in the α-hydroxylation of ketones and esters . This compound is also referred to as Davis Reagent, named after its discoverer, Franklin A. Davis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenyl-2-phenylmethanesulfonyloxaziridine can be synthesized through the reaction of phenylmethanesulfonyl chloride with phenylhydroxylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-phenylmethanesulfonyloxaziridine primarily undergoes oxidation reactions. It is particularly effective in the α-hydroxylation of ketones and esters, converting them into α-hydroxy carbonyl or carboxyl compounds
Common Reagents and Conditions
The compound is used in the presence of bases such as sodium hydroxide or potassium carbonate. The reactions typically occur in organic solvents like dichloromethane or tetrahydrofuran at low to moderate temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are α-hydroxy ketones and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
3-Phenyl-2-phenylmethanesulfonyloxaziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-phenylmethanesulfonyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an α-hydroxy carbonyl or carboxyl compound. The compound acts as an electrophilic oxidant, facilitating the oxidation process through the formation of a transient oxaziridine intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylsulfonyl-3-phenyloxaziridine: Similar in structure and function, used for similar oxidation reactions.
N-Sulfonyloxaziridines: A broader class of compounds with similar oxidizing properties.
Uniqueness
3-Phenyl-2-phenylmethanesulfonyloxaziridine is unique due to its high selectivity and efficiency in α-hydroxylation reactions. Its ability to provide excellent stereochemistry in the products makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C14H13NO3S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2-benzylsulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C14H13NO3S/c16-19(17,11-12-7-3-1-4-8-12)15-14(18-15)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
KXDJYPURGYQASJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)N2C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)

![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)



![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)

![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
